In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one
In-Depth Technical Guide: Chemical Structure, Synthesis, and Properties of 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one
Executive Summary & Pharmacochemical Significance
The compound 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-hydroxy-5-nitro-1-indanone) is a highly specialized bicyclic building block utilized in advanced pharmaceutical synthesis[1]. Characterized by an indanone core substituted with strongly interacting hydroxyl and nitro groups, this molecule serves as a critical precursor for synthesizing biologically active indane derivatives, including β2-adrenergic receptor agonists (such as indacaterol analogs) and rigidified heterocyclic scaffolds.
This whitepaper provides an authoritative breakdown of its physicochemical properties, structural causality, and a field-proven, self-validating synthetic protocol for its generation via hypervalent iodine(III)-catalyzed electrophilic nitration.
Physicochemical & Structural Profiling
The unique reactivity of 4-hydroxy-5-nitro-1-indanone is dictated by the electronic push-pull system established by its functional groups. The electron-donating hydroxyl group at the C4 position and the electron-withdrawing nitro group at the C5 position create a highly polarized aromatic ring.
Quantitative Physicochemical Data
To facilitate assay development and separation science, the foundational quantitative metrics of the compound are summarized below.
| Property | Value | Causality / Significance |
| IUPAC Name | 4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one | Standardized nomenclature for regulatory filings. |
| CAS Registry Number | 375825-59-5 | Unique identifier for procurement and compliance[1]. |
| Molecular Formula | C9H7NO4 | Dictates mass spectrometric exact mass (193.0375 Da). |
| Molecular Weight | 193.156 g/mol | Utilized for stoichiometric calculations in synthesis[1]. |
| Topological Polar Surface Area | ~83.5 Ų | Indicates moderate membrane permeability; typical for intermediates. |
| H-Bond Donors/Acceptors | 1 / 4 | Governs solubility in polar aprotic solvents (e.g., DMF, MeCN). |
Structural Causality: Intramolecular Hydrogen Bonding
The spatial proximity of the C4-OH and C5-NO₂ groups results in a strong intramolecular hydrogen bond . This interaction significantly alters the molecule's behavior:
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Reduced Acidity: The pKa of the phenolic proton is higher than typical nitrophenols because the proton is sequestered by the adjacent nitro oxygen.
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Chromatographic Behavior: The masking of the hydroxyl group reduces the molecule's overall polarity, causing it to elute faster on normal-phase silica gel than its non-nitrated precursor.
Advanced Synthetic Methodology: Non-Brønsted Acidic Nitration
Standard nitration conditions (e.g., HNO₃/H₂SO₄) often lead to oxidative degradation or undesired side reactions on the aliphatic cyclopentanone ring of the indanone core. To achieve high regioselectivity and preserve the core, a non-Brønsted acidic nitration utilizing an Iodosylbenzene (PhIO) and Aluminum Nitrate catalytic system is employed[2].
Mechanistic Causality & Regioselectivity
The regioselectivity of this nitration is strictly governed by the electronic effects of the indanone ring. The C4-OH group is strongly ortho/para-directing. The ortho position (C5) is highly activated. The para position (C7) is deactivated by the electron-withdrawing effect of the adjacent C1-carbonyl group. Consequently, electrophilic attack by the nitronium ion ( NO2+ ) occurs exclusively at the C5 position.
Figure 1: Mechanistic pathway of PhIO-catalyzed electrophilic nitration of 4-hydroxy-1-indanone, highlighting the generation of the active nitrating species.
Protocol: Self-Validating Electrophilic Nitration
This procedure is engineered as a self-validating system, ensuring that researchers can visually and analytically confirm the success of each step in real-time[2].
Step 1: Substrate Solvation
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Action: Dissolve 0.5 mmol of 4-hydroxy-1-indanone in 1.5 mL of anhydrous Acetonitrile (MeCN).
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Causality: MeCN is a polar aprotic solvent that stabilizes the transient nitronium intermediate without acting as a competing nucleophile.
Step 2: Catalyst Assembly
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Action: Add 0.35 equivalents of Al(NO3)3 , cool the flask to 0 °C, and subsequently add 10 mol% of Iodosylbenzene (PhIO).
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Validation Check: The solution will transition from pale yellow to a deep, vibrant orange within 10 minutes. This colorimetric shift validates the successful formation of the active [Iodine(III)-Nitrate] complex.
Step 3: Reaction Maturation & Monitoring
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Action: Allow the reaction to warm to room temperature and stir for 3 hours.
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Validation Check: Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The starting material ( Rf≈0.40 ) must be fully consumed, replaced by a distinct yellow spot running lower on the plate ( Rf≈0.25 ), confirming the addition of the polar nitro group.
Step 4: Quenching and Phase Separation
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Action: Quench the reaction by adding 2 mL of saturated aqueous NaHCO3 . Extract the aqueous layer three times with 5 mL of Ethyl Acetate.
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Causality: The mild bicarbonate quench neutralizes residual Lewis acidity, preventing late-stage oxidative degradation of the indanone core while keeping the phenolic proton intact for organic extraction.
Step 5: Isolation
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Action: Dry the combined organic layers over Na2SO4 , concentrate in vacuo, and purify via flash column chromatography to yield 4-hydroxy-5-nitro-1-indanone as a yellow solid.
Downstream Functionalization & Drug Development
In pharmaceutical chemistry, the nitro group of 4-hydroxy-5-nitro-1-indanone is rarely the final pharmacophore. Instead, it serves as a robust placeholder that is subsequently reduced to an amine. This amine is a critical nucleophilic anchor for building complex drug architectures.
Figure 2: Synthetic workflow from 4-hydroxy-5-nitro-1-indanone to β2-adrenergic agonist scaffolds.
Analytical Characterization
To ensure the trustworthiness of the synthesized compound, rigorous analytical characterization must align with the expected electronic perturbations caused by the nitro group.
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¹H NMR Spectroscopy ( CDCl3 / DMSO−d6 ):
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Phenolic Proton (-OH): Expect a sharp singlet shifted significantly downfield (>10.5 ppm). Causality: The intramolecular hydrogen bond with the nitro group deshields this proton drastically compared to a standard phenol.
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Aromatic Protons (H-6, H-7): Will appear as an AB doublet system ( J≈8.5 Hz). The H-6 proton will be shifted further downfield due to the anisotropic and electron-withdrawing effects of the adjacent nitro group.
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Infrared (IR) Spectroscopy:
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N-O Stretches: Look for two intense, diagnostic bands at ∼1530 cm−1 (asymmetric stretch) and ∼1350 cm−1 (symmetric stretch), definitively proving successful nitration.
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C=O Stretch: A strong, sharp peak at ∼1700 cm−1 , confirming the indanone carbonyl remains intact and was not over-oxidized during the PhIO catalysis.
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References
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Chavez, R., Navarro-Santos, P., Chacón-García, L., & Solorio, C. (2019). Iodine(III)-Catalyzed Electrophilic Nitration of Phenols via Non-Brønsted Acidic NO2+ Generation. Organic Letters, 21(6), 1606–1611. URL:[Link]
